molecular formula C21H30N6O2S B11253110 3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine

3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine

Cat. No.: B11253110
M. Wt: 430.6 g/mol
InChI Key: AAWMCPHWLQJBQC-UHFFFAOYSA-N
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Description

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with ethylpiperazine and methylbenzenesulfonyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE lies in its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H30N6O2S

Molecular Weight

430.6 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C21H30N6O2S/c1-3-24-10-12-25(13-11-24)20-8-9-21(23-22-20)26-14-16-27(17-15-26)30(28,29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3

InChI Key

AAWMCPHWLQJBQC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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